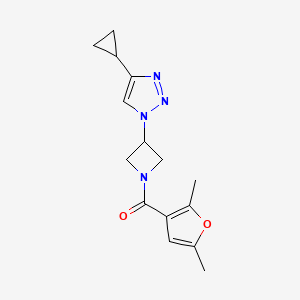

(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)(2,5-二甲基呋喃-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylfuran group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that there is considerable delocalization of π-electron density within the triazole ring . This could potentially influence the compound’s reactivity and interactions with other molecules.科学研究应用

有机合成与催化

催化效率:一项研究详细介绍了一种新配体的制备和应用,该配体与 CuCl 形成稳定的配合物,催化 Huisgen 1,3-偶极环加成反应,催化剂用量低、室温下反应时间短,且与游离氨基兼容,展示了出色的 CuAAC 催化效率 (Ozcubukcu、Ozkal、Jimeno 和 Pericàs,2009 年)。

药物化学

抗菌和抗真菌特性:采用新型合成方法制备了 1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑,它对枯草芽孢杆菌表现出中等的抗菌活性,对白色念珠菌表现出抗真菌活性,同时还具有出色的抗惊厥活性,突出了它们在开发新治疗剂方面的潜力 (拉贾塞卡兰、穆鲁格桑和阿南达拉贾戈帕尔,2006 年)。

材料科学

合成与表征:报道了新型 1,2,4-三唑和三唑烷衍生物的合成和表征,展示了利用 FT-IR、NMR 光谱技术和 X 射线晶体学创建具有材料科学潜在应用的化合物的途径 (阿博萨迪亚、阿努阿、阿布萨迪亚、哈斯布拉和亚明,2018 年)。

药理学

药理学评估:合成了一系列含氮和硫杂环化合物,并筛选了它们的抗菌和抗真菌活性,展示了这些化合物在药理学应用中的潜力 (米斯特里和德赛,2006 年)。

作用机制

Target of Action

The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is often implicated in various diseases, including anemia and cancer .

Mode of Action

The compound interacts with the VHL protein, inhibiting its function . This inhibition can lead to a variety of effects, depending on the specific disease context. For example, in the case of anemia or ischemia, the inhibition of VHL can lead to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL promotes the degradation of HIF. When vhl is inhibited by the compound, hif is stabilized and can induce the expression of various genes, including those involved in erythropoiesis and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action can vary. In the context of anemia, the stabilization of HIF can lead to increased erythropoiesis, potentially alleviating symptoms of anemia . In the context of cancer, the compound’s action could potentially disrupt tumor growth and angiogenesis .

属性

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAOQARDRBCCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)